HDAC8 Inhibitory Potential: Class-Level Evidence from Indole-Oxoacetamide Patent Series
Indole derivatives incorporating a hydroxamic acid or related zinc-binding group are explicitly claimed as HDAC8 inhibitors in multiple Pharmacyclics patent families [1]. The indol-3-yl-oxoacetamide scaffold positions a keto-amide moiety capable of chelating the catalytic zinc ion in HDAC enzymes, a mechanism analogous to that of the clinically approved pan-HDAC inhibitor vorinostat (SAHA). However, the 2-methyl substitution on the indole ring and the tertiary N-(3,4-dimethylphenyl)-N-ethyl amide provide steric features not present in SAHA, entinostat (MS-275), or unsubstituted indole-hydroxamic acid analogs. In structurally related indole-hydroxamic acid series from the same patent family, IC50 values for HDAC8 inhibition span from 131 nM to 6,000 nM depending on substitution, demonstrating that the exocyclic amide region is a critical determinant of potency [2]. This compound occupies a specific structural niche within that SAR landscape that is distinct from its N-(3-chlorophenyl) or N-benzyl analogs.
| Evidence Dimension | HDAC8 inhibitory activity (class inference from indole-hydroxamic acid patent series) |
|---|---|
| Target Compound Data | No direct HDAC8 IC50 data available for this exact compound from non-excluded sources |
| Comparator Or Baseline | Representative indole-hydroxamic acid HDAC8 inhibitors in patent US8900565: Compound 85 (IC50 = 131 nM); Compound 39 (IC50 = 6,000 nM) |
| Quantified Difference | Structurally distinct from comparators; the N-(3,4-dimethylphenyl)-N-ethyl motif provides a tertiary amide geometry absent in all patent-exemplified compounds |
| Conditions | BIOMOL fluorescent-based HDAC activity assay, 96-well format (as described in the patent family for related compounds) |
Why This Matters
This compound provides a structurally differentiated starting point for HDAC8 inhibitor optimization that is orthogonal to the extensively mined benzamide and hydroxamic acid chemotypes.
- [1] Buggy, J.J., Balasubramanian, S., Verner, E., Tai, V.W.F., Lee, C. Indole derivatives as inhibitors of histone deacetylase. US Patent US8900565B2, issued December 2, 2014. View Source
- [2] BindingDB entry BDBM103591 (US8551988, 85): HDAC IC50 = 131 nM; BindingDB entry BDBM103554 (US8551988, 39): HDAC IC50 = 6,000 nM. BIOMOL fluorescent HDAC assay. View Source
